4-(2-Aminoethoxy)-3-methoxyphenol-d3

Mass Spectrometry LC-MS/MS Quantitative Analysis

In quantitative bioanalysis, generic internal standards cannot correct for analyte-specific losses or matrix effects, leading to unreliable PK data. This deuterated analog (d3) is the gold-standard solution. - Ensures precise quantification of 4-(2-Aminoethoxy)-3-methoxyphenol in plasma/tissue by matching extraction recovery, co-elution, and ionization efficiency. - Enables metabolite tracing without radioactive labels, directly supporting metabolic pathway elucidation. - Essential for correlating intracellular inhibitor concentration with tyrosine hydroxylase inhibition in neuronal models. Supplied with a certificate of analysis; typical purity ≥98%. Ships ambient. Store at 2-8°C.

Molecular Formula C9H13NO3
Molecular Weight 186.22 g/mol
Cat. No. B562941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethoxy)-3-methoxyphenol-d3
Synonyms4-(2-Amino-ethoxy)-3-methoxy-phenol-d3; _x000B_2-(4-Hydroxy-2-methoxy-phenoxy)-ethyl Amine-d3; 
Molecular FormulaC9H13NO3
Molecular Weight186.22 g/mol
Structural Identifiers
InChIInChI=1S/C9H13NO3/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3/i1D3
InChIKeyZJWDKSXPRPBBIJ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethoxy)-3-methoxyphenol-d3 Baseline


4-(2-Aminoethoxy)-3-methoxyphenol-d3 (CAS: 1189958-49-3) is a stable isotope-labeled analog of 4-(2-Aminoethoxy)-3-methoxyphenol, wherein three hydrogen atoms are substituted with deuterium (d3) on the methoxy group [1]. With a molecular formula of C9H10D3NO3 and a molecular weight of 186.22 g/mol, this compound is primarily utilized as an internal standard for quantitative mass spectrometry (LC-MS or GC-MS) applications . Its procurement is specific to analytical method development and validation, particularly for the accurate quantification of the unlabeled analyte in complex biological matrices, distinguishing it from general-purpose research chemicals .

4-(2-Aminoethoxy)-3-methoxyphenol-d3 Analytical Necessity


In quantitative LC-MS/MS and GC-MS workflows, generic or surrogate internal standards (e.g., a non-deuterated structural analog) cannot compensate for analyte-specific losses during sample preparation, ionization efficiency variability (matrix effects), and instrument drift [1]. The physicochemical similarity of a deuterated standard like 4-(2-Aminoethoxy)-3-methoxyphenol-d3 to its unlabeled analyte ensures co-elution and near-identical behavior, making it the gold standard for accurate and precise quantification . Substituting it with a different compound or omitting it entirely introduces significant quantitative error, which is unacceptable in regulated bioanalysis or metabolic studies [2].

4-(2-Aminoethoxy)-3-methoxyphenol-d3 Key Evidence


Selectivity via Deuterium Mass Shift

The deuterium labeling of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 introduces a mass shift of +3 Da relative to its unlabeled analog [1]. This mass difference allows for clear differentiation and selective detection via multiple reaction monitoring (MRM) in a mass spectrometer, even in the presence of high concentrations of the unlabeled analyte in a biological matrix. This prevents signal interference that would occur if a non-deuterated analog were used as an internal standard .

Mass Spectrometry LC-MS/MS Quantitative Analysis

Isotopic Purity for Internal Standards

The performance of an internal standard is directly correlated with its isotopic purity. For 4-(2-Aminoethoxy)-3-methoxyphenol-d3, a commercial specification of >98% isotopic enrichment (atom% D) is a standard requirement for reliable quantitative analysis [1]. This high level of deuteration minimizes the background signal from the 'M+0' isotope, which would otherwise contribute to the signal of the unlabeled analyte and compromise the lower limit of quantification (LLOQ) in trace-level bioanalysis [2].

Analytical Method Validation Quality Control Deuterated Standards

Matrix Effect Compensation

While no direct study for this specific compound exists, class-level inference from LC-MS/MS method development indicates that a deuterated internal standard (IS) co-eluting with the analyte (4-(2-Aminoethoxy)-3-methoxyphenol) will better compensate for matrix-induced ionization suppression or enhancement than a non-co-eluting structural analog [1]. The identical chemical structure, apart from the deuterium label, ensures that any variation in ionization efficiency affects the analyte and IS proportionally, maintaining a stable analyte/IS response ratio across different sample matrices [2].

Bioanalysis Sample Preparation Matrix Effects

4-(2-Aminoethoxy)-3-methoxyphenol-d3 Applications


Pharmacokinetic Bioanalysis

This compound is the optimal choice as an internal standard for developing and validating LC-MS/MS methods to quantify the unlabeled analyte, 4-(2-Aminoethoxy)-3-methoxyphenol, in biological matrices (e.g., plasma, tissue) from preclinical or clinical studies . Its use is essential for generating precise pharmacokinetic (PK) parameters (Cmax, AUC, t1/2) by correcting for analyte loss during sample preparation and instrument variability .

Metabolic Pathway Tracing

In cell-based assays or with isolated microsomes, the unlabeled analyte may be used to study its metabolism. The deuterated analog, 4-(2-Aminoethoxy)-3-methoxyphenol-d3, can be employed as a tracer or co-administered with the unlabeled compound to distinguish newly formed metabolites from the parent drug using mass spectrometry . This allows researchers to elucidate metabolic pathways, identify major metabolites, and measure rates of metabolite formation without the use of radioactive labels .

Tyrosine Hydroxylase Inhibition Studies

Given the reported activity of the parent compound as a selective tyrosine hydroxylase inhibitor , the deuterated standard is uniquely positioned to support quantitative studies of its pharmacodynamics. Researchers can use this internal standard to accurately measure intracellular concentrations of the inhibitor, enabling precise correlation of drug concentration with enzyme inhibition and downstream effects on catecholamine synthesis in neuronal cell models .

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